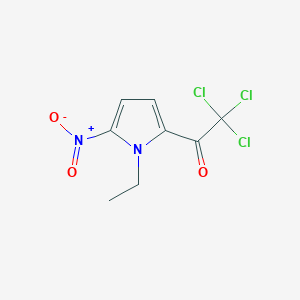

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-

Description

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- (CAS 53391-43-8) is a halogenated ketone derivative with a nitro-substituted pyrrole ring. Its molecular formula is C₈H₇Cl₃N₂O₃, and it has a molecular weight of 285.51 g/mol. Key physical properties include a predicted density of 1.59±0.1 g/cm³ and a boiling point of 331.9±37.0 °C .

Properties

Molecular Formula |

C8H7Cl3N2O3 |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C8H7Cl3N2O3/c1-2-12-5(7(14)8(9,10)11)3-4-6(12)13(15)16/h3-4H,2H2,1H3 |

InChI Key |

FUDNIJANTSPNIM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- typically involves the reaction of trichloroacetyl chloride with a substituted pyrrole. The general procedure includes:

Starting Materials: Trichloroacetyl chloride and 1-ethyl-5-nitro-1H-pyrrole.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or ether, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl group using mild reducing agents.

Substitution: The chlorine atoms in the trichloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Ammonia, primary amines, thiols.

Major Products

Reduction: Ethanone, 2,2-dichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-.

Substitution: Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 285.51 g/mol. Its structure consists of a trichloroacetyl group attached to a pyrrole ring that is further substituted with a nitro group. The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 1-ethyl-5-nitro-1H-pyrrole under controlled conditions to yield high purity and yield .

Biological Activities

Pharmacological Properties:

Ethanone derivatives, particularly those incorporating pyrrole moieties, have been studied for their pharmacological activities. Some notable biological activities include:

- Anticancer Activity: Compounds containing pyrrole structures have shown promise in inhibiting cancer cell growth. For instance, studies have indicated that certain pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms .

- Antimicrobial Properties: The presence of nitro groups in the structure enhances the antimicrobial efficacy against various pathogens. Research has demonstrated that similar compounds exhibit significant antibacterial and antifungal activities .

- Anti-inflammatory Effects: Pyrrole-based compounds often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Practical Applications

Medicinal Chemistry:

The unique properties of ethanone derivatives make them valuable in medicinal chemistry. They serve as scaffolds for the development of new drugs targeting various diseases. The modification of the pyrrole ring can lead to compounds with enhanced biological activity and selectivity.

Agricultural Chemistry:

Due to their biological activities, ethanone derivatives may also find applications in agricultural chemistry as potential pesticides or herbicides. Their ability to inhibit microbial growth can be leveraged to protect crops from pathogens .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrrole derivatives, including ethanone compounds. The results indicated that certain substitutions on the pyrrole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further exploration into the structure-activity relationship could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on ethanone derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The study highlighted the mechanism by which these compounds disrupt bacterial cell membranes, leading to cell death. This property positions them as potential candidates for developing new antibiotics .

| Property | Ethanone Derivative | Activity |

|---|---|---|

| Anticancer | Yes | Induces apoptosis in cancer cells |

| Antimicrobial | Yes | Effective against resistant bacteria |

| Anti-inflammatory | Yes | Reduces inflammation in vitro |

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- involves its interaction with nucleophilic sites in biological molecules. The trichloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in studying protein function and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and reactivity, Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is compared below with structurally related compounds.

Table 1: Structural and Physical Comparison

*Calculated based on molecular formula.

Structural and Electronic Differences

- Substituent Effects: The nitro group in the target compound enhances electrophilicity at the ketone carbonyl, favoring nucleophilic acyl substitutions (e.g., amide bond formation) compared to the less electron-deficient analogs like the dibromo or methyl-chloro derivatives . Ethyl vs. Halogenation: The 4,5-dibromo derivative (C₆H₄Br₂Cl₃NO) exhibits higher molecular weight and polarizability, making it suitable for Suzuki-Miyaura cross-coupling reactions, unlike the nitro-bearing target compound .

Stability and Handling

- The nitro group in the target compound may confer sensitivity to heat or light, necessitating storage in dark, cool conditions. Chloro- or bromo-substituted analogs are generally more stable under ambient conditions .

Biological Activity

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of trichloroacetyl derivatives featuring a pyrrole moiety. The general structure can be represented as follows:

The synthesis typically involves the acylation of pyrrole derivatives with 2,2,2-trichloroacetyl chloride. The reaction conditions often include Lewis acids such as aluminum chloride or pyridine as catalysts to enhance yield and selectivity.

Antifungal Activity

Recent studies have evaluated the antifungal properties of various trichloroacetyl derivatives against Fusarium oxysporum, a plant pathogen. The results indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced antifungal activity. For instance, compounds with nitro groups showed significant inhibitory effects, suggesting that electron-withdrawing groups may enhance biological efficacy .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| A | A | 6.25 | High |

| B | B | 12.5 | Moderate |

| C | C | 25 | Low |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it possesses moderate activity against multidrug-resistant Staphylococcus aureus and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL. These findings suggest potential utility in treating resistant infections .

The biological activity of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- can be attributed to its ability to disrupt cellular processes in target organisms. The presence of the trichloroacetyl group is believed to play a critical role in enhancing lipophilicity and facilitating membrane penetration. Furthermore, the nitro group may contribute to redox cycling within microbial cells, leading to oxidative stress and cell death.

Study 1: Antifungal Efficacy

In a comparative study involving several synthesized derivatives of trichloroacetylpyrroles, Ethanone demonstrated superior antifungal activity against Fusarium oxysporum. The study reported an EC50 value of approximately 9 μg/mL, highlighting its potential as a lead compound for further development in agricultural applications .

Study 2: Antimicrobial Screening

A comprehensive screening of various halogenated compounds revealed that Ethanone exhibited notable activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into structure-activity relationships (SAR) for optimized derivatives .

Q & A

Q. What synthetic methodologies are effective for preparing Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Start with a pyrrole derivative. Introduce the ethyl group via alkylation using alkyl bromides in dimethylformamide (DMF) with potassium tert-butoxide and tetrabutylammonium bromide as catalysts, as demonstrated in regioselective alkylation studies .

- Step 2 : Nitration of the pyrrole ring at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled低温 conditions to avoid over-oxidation.

- Step 3 : Acylation with 2,2,2-trichloroacetyl chloride in the presence of Na₂CO₃ and DMF at 80°C for 18 hours, adapted from protocols for analogous trichloroethanone derivatives .

- Critical Parameters : Temperature control during nitration, stoichiometric ratios of acylating agents, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data interpretation account for potential substituent effects?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on pyrrole ring protons (δ 6.5–7.5 ppm) and the trichloromethyl group (δ 100–110 ppm in ¹³C). The nitro group deshields adjacent protons, causing downfield shifts .

- GC-MS : Use polar columns (e.g., DB-Wax) for retention time analysis. The molecular ion peak (M⁺) should correspond to m/z 311 (C₈H₆Cl₃N₂O₂). Compare with NIST retention indices and fragmentation patterns .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carbonyl (1700–1650 cm⁻¹) groups.

- Substituent Effects : The electron-withdrawing nitro and trichloromethyl groups reduce pyrrole aromaticity, altering spin-spin coupling in NMR .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of structurally similar ethanone derivatives?

- Methodological Answer :

- Statistical Analysis : Compile data from multiple sources (e.g., NIST entries in ) and perform outlier detection using Grubbs’ test. For example, the outlier boiling point (1095°C) in should be excluded from mean calculations.

- Experimental Validation : Reproduce synthesis under controlled conditions (e.g., purity of precursors, heating rates) and use differential scanning calorimetry (DSC) for precise melting point determination.

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELX programs .

Q. What strategies are employed to achieve regioselective functionalization of the pyrrole ring in halogenated ethanone derivatives?

- Methodological Answer :

- Directed Metallation : Use directing groups (e.g., trichloromethyl) to block specific positions. For example, the ethyl group at N1 in the target compound directs electrophilic substitution to the 5-position .

- Friedel-Crafts Acylation : Optimize solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., AlCl₃) to control acylation sites .

- Computational Modeling : Employ DFT calculations to predict substituent effects on electron density distribution and reactivity .

Q. How do electronic effects of the nitro and trichloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the pyrrole ring for electrophilic attacks but deactivates it toward nucleophilic substitution.

- Trichloromethyl Group : Stabilizes adjacent negative charges via inductive effects, facilitating SN2 reactions at the β-carbon.

- Experimental Design : Compare reaction rates with non-halogenated analogs. Use kinetic studies (e.g., UV-Vis monitoring) and Hammett plots to quantify substituent effects .

Q. What computational approaches are recommended to predict the stability and tautomeric behavior of nitro-substituted pyrrole ethanones?

- Methodological Answer :

- Tautomer Prediction : Use Gaussian or ORCA software for DFT calculations to evaluate keto-enol tautomer stability. The nitro group favors the keto form due to resonance stabilization.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomeric equilibrium.

- Docking Studies : If investigating bioactivity, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.